molecular formula C14H14N2O2S B5534602 5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5534602
M. Wt: 274.34 g/mol
InChI Key: RXOOHGDIEIAHRA-BENRWUELSA-N
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Description

5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a chemical compound belonging to the class of organic compounds known as thiazolones, which are characterized by a core 1,3-thiazol-4(5H)-one structure with various substituents. This compound is of interest due to its potential pharmacological activities and its role as a scaffold in organic synthesis.

Synthesis Analysis

The synthesis of derivatives related to 5-benzylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves various catalytic methods and reaction conditions that influence the yield and purity of the compounds. For instance, Patil et al. (2011) described the synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives using [bmIm]OH as a catalyst, highlighting the role of catalysts in facilitating the synthesis process (Patil et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. Franklin et al. (2011) provided insights into the crystal structure of a Mannich base derivative, indicating the importance of structural analysis in understanding the conformation and interactions within molecules (Franklin et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation, cyclization, and Knoevenagel condensation, which are pivotal in the synthesis of a wide range of derivatives with potential biological activities. For example, Kandeel et al. (2002) explored reactions of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids, demonstrating the versatility of thiazolone derivatives in organic synthesis (Kandeel et al., 2002).

properties

IUPAC Name

(5Z)-5-benzylidene-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13-12(10-11-4-2-1-3-5-11)19-14(15-13)16-6-8-18-9-7-16/h1-5,10H,6-9H2/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOOHGDIEIAHRA-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-benzylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

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